Cyclopentyl 3-methylbutanoate
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Overview
Description
Cyclopentyl 3-methylbutanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is synthesized from cyclopentanol and 3-methylbutanoic acid, and it features a cyclopentyl group attached to the ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl 3-methylbutanoate can be synthesized through esterification, where cyclopentanol reacts with 3-methylbutanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure the removal of water, driving the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to isolate the ester product. The use of catalysts and optimized reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 3-methylbutanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield cyclopentanol and 3-methylbutanoic acid.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohols.
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products
Hydrolysis: Cyclopentanol and 3-methylbutanoic acid.
Reduction: Cyclopentanol and 3-methylbutanol.
Transesterification: A new ester and an alcohol.
Scientific Research Applications
Cyclopentyl 3-methylbutanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of cyclopentyl 3-methylbutanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters, resulting in the release of cyclopentanol and 3-methylbutanoic acid. These products can then participate in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with a pleasant odor, commonly used as a solvent and in flavorings.
Methyl butanoate: Similar in structure but with a methyl group instead of a cyclopentyl group, used in fragrances and flavorings.
Isopropyl butanoate: An ester with an isopropyl group, also used in fragrances.
Uniqueness
Cyclopentyl 3-methylbutanoate is unique due to its cyclopentyl group, which imparts distinct chemical and physical properties compared to other esters
Properties
CAS No. |
5452-04-0 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
cyclopentyl 3-methylbutanoate |
InChI |
InChI=1S/C10H18O2/c1-8(2)7-10(11)12-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
QZGYIHKLSTVLAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)OC1CCCC1 |
Origin of Product |
United States |
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